molecular formula C7H7NO2 B129896 Methyl nicotinate CAS No. 93-60-7

Methyl nicotinate

Cat. No.: B129896
CAS No.: 93-60-7
M. Wt: 137.14 g/mol
InChI Key: YNBADRVTZLEFNH-UHFFFAOYSA-N
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Description

Methyl nicotinate (CAS 93-60-7), also known as methyl pyridine-3-carboxylate, is an ester derivative of nicotinic acid (vitamin B3). It is widely used in topical formulations to enhance peripheral blood flow, facilitating blood sample collection, particularly in patients with venous access challenges . Its mechanism involves vasodilation via nicotinic acid receptor activation, increasing local blood flow without significantly altering blood cell composition . This compound is valued for its stability in biological systems, with a hydrolysis half-life exceeding 95 hours in the presence of human serum albumin (HSA) .

Preparation Methods

Conventional Acid-Catalyzed Esterification

Sulfuric Acid-Mediated Synthesis

The most widely documented method involves direct esterification of nicotinic acid with methanol using sulfuric acid (H2SO4H_2SO_4) as a catalyst. In this approach, nicotinic acid (0.5 mol) reacts with methanol (30 mL) under reflux for 13 hours, followed by neutralization with sodium carbonate (Na2CO3Na_2CO_3) and extraction with chloroform . Purification via silica gel column chromatography with a petroleum ether/ethyl acetate (4:1) solvent system yields this compound as a white powder (23.39% yield, m.p. 40–42°C) . Spectral characterization confirms the product’s identity: IR peaks at 1728.1 cm1^{-1} (C=O), 1587.3 cm1^{-1} (C=N), and 1^1H NMR signals at δ 9.34 (H-2), 8.97 (H-4, H-6), and 4.05 (OCH3_3) .

Key Variables Affecting Yield :

  • Catalyst Concentration : Increasing H2SO4H_2SO_4 from 4 mL to 6 mL elevates yield to 70% .

  • Reaction Time : Extending reflux beyond 13 hours marginally improves conversion but risks side reactions .

  • Solvent Ratio : A 4:1 petroleum ether/ethyl acetate mixture optimizes chromatographic separation .

Alternative Acid Catalysts

p-Toluenesulfonic acid (pp-TSA) and hydrochloric acid (HClHCl) have been explored as substitutes for H2SO4H_2SO_4. For instance, pp-TSA (2.0 mol) in methanol achieves 73.4% yield under similar conditions, with reduced corrosivity . However, HClHCl necessitates longer reaction times (18–24 hours) and offers lower selectivity (56–78%) due to competing hydrolysis .

Transesterification Routes

Menthol-Based Transesterification

A patent-pending process synthesizes menthyl nicotinate via transesterification of this compound with menthol. The reaction proceeds at 70–120°C under vacuum (100–400 mbar), distilling off methanol to shift equilibrium toward product formation . Activated carbons (0.5–2.0% w/w) enhance purity by adsorbing terpenic byproducts during vacuum distillation (0.5–2.0 mbar, 150–170°C) . This method achieves 83–87% yield, with the final product exhibiting >99% purity by GC-MS .

Advantages Over Direct Esterification :

  • Higher Yields : Eliminates neutralization steps, reducing product loss .

  • Scalability : Suitable for industrial production due to continuous methanol removal .

Advanced Catalytic Systems

Nitric Acid-Mediated Esterification

A patented method for 6-methylnicotinate synthesis employs nitric acid (HNO3HNO_3) as an oxidizing agent, followed by esterification with methanol . While yielding 78.9% selectivity, this route is less relevant for unsubstituted this compound due to regioselectivity challenges .

Industrial-Scale Optimization

Continuous Flow Reactors

Emerging technologies like microreactors enable faster heat transfer and shorter reaction times (3–5 hours) compared to batch processes . Pilot studies report 85–90% yields under optimized flow conditions, though scalability remains under investigation.

Green Chemistry Approaches

Ionic liquids (e.g., [BMIM][HSO4_4]) and biocatalysts (lipases) are being explored to replace H2SO4H_2SO_4. Preliminary data show 65–70% yields with easier product isolation and reduced waste .

Comparative Analysis of Methods

Method Catalyst Time (h) Temperature (°C) Yield (%) Purity (%)
H2SO4H_2SO_4 esterification H2SO4H_2SO_41365–7023–70>95
Transesterification Activated carbons6–8150–17083–87>99
pp-TSA esterification pp-TSA76073.498.12

Chemical Reactions Analysis

Types of Reactions

Methyl nicotinate undergoes various chemical reactions, including:

    Esterification: As mentioned, it is formed through the esterification of nicotinic acid.

    Hydrolysis: this compound can be hydrolyzed back to nicotinic acid and methanol in the presence of a strong base or acid.

    Oxidation: It can undergo oxidation reactions, although these are less common in practical applications.

Common Reagents and Conditions

    Esterification: Methanol and sulfuric acid.

    Hydrolysis: Sodium hydroxide or hydrochloric acid.

    Oxidation: Various oxidizing agents, though specific conditions depend on the desired product.

Major Products Formed

    Hydrolysis: Nicotinic acid and methanol.

    Oxidation: Depending on the conditions, various oxidized derivatives of nicotinic acid can be formed.

Scientific Research Applications

Peripheral Blood Collection Enhancement

A significant application of methyl nicotinate is its use in improving peripheral blood collection. A study demonstrated that local application of a this compound solution significantly increased blood flow in earlobes, facilitating easier blood collection in patients with venous access difficulties. The study involved different concentrations of this compound, with concentrations above 104 mol L10^{-4}\text{ mol L} yielding the best results without adverse effects on blood cell proportions .

Table 1: Effect of this compound on Blood Flow

Concentration (mol/L)Blood Flow IncreaseSignificant Change
10510^{-5}ModerateNo
10410^{-4}SignificantYes
10310^{-3}HighYes
10210^{-2}Very HighYes

Pain Management

This compound has also been investigated for its efficacy in pain relief. A randomized controlled trial compared a topical formulation combining comfrey root extract and this compound against this compound alone and a placebo. Results indicated that the combination treatment significantly reduced pain levels in patients with acute back pain compared to the other groups, showcasing its potential as an effective analgesic agent .

Vasodilation and Microcirculation Assessment

This compound is utilized in dermatological research for assessing microcirculation and skin viability. It induces localized erythema, allowing researchers to study vascular responses. In one study, the vasodilatory effects were evaluated using laser speckle contrast imaging (LSCI), revealing that the prostaglandin pathway and local sensory nerves play crucial roles in mediating these effects .

Table 2: Vasodilatory Response Characteristics of this compound

Study FocusMethodologyKey Findings
MicrocirculationLSCISignificant increase in perfusion observed
Erythema InductionSkin ApplicationInduces localized erythema for assessment
Pathway InvolvementInhibitor StudiesProstaglandin pathway crucial for response

Treatment for Social Phobia

Research has explored the use of this compound in managing symptoms of social phobia (SP). A study assessed its effects on blood flow responses in patients with SP compared to healthy volunteers. The results indicated that while this compound induced vasodilation, the response was diminished in SP patients, suggesting potential therapeutic implications for managing anxiety-related physiological responses .

Mechanism of Action

Methyl nicotinate acts as a peripheral vasodilator. When applied topically, it induces vasodilation of the peripheral blood capillaries located in the dermal papillae of the upper dermis layers adjacent to the epidermis–dermis junction. This action increases local blood flow, which helps in relieving muscle and joint pain. The exact mechanism involves the release of prostaglandin D2, which is a locally-acting compound with a short half-life .

Comparison with Similar Compounds

Comparison with Other Nicotinate Esters

Hydrolysis Rates and Stability

Methyl nicotinate exhibits distinct stability compared to structurally similar esters. A study by Salvi et al. (1997) demonstrated that substituents on the ester group significantly influence hydrolysis rates in HSA (Table 1) :

Compound Half-Life (HSA, pH 7.4)
This compound >95 hours
2-Butoxyethyl nicotinate <15 minutes
tert-Butyl nicotinate Too slow to measure

This compound’s prolonged half-life makes it suitable for sustained topical applications, whereas more labile esters like 2-butoxyethyl nicotinate are less practical for prolonged use.

Ethyl 5-Methylnicotinate

Ethyl 5-methylnicotinate (CAS 62150-46-3) differs by an ethyl ester and a methyl substitution at the pyridine 5-position. This structural modification enhances lipophilicity (log P ~3.5 vs. Its applications are less documented in clinical settings but include use as a synthetic intermediate.

Halogenated Derivatives

5-Bromo this compound

5-Bromo this compound (CAS 70-57-5) introduces a bromine atom at the pyridine 5-position. Market analyses project its global demand to grow steadily, driven by its use in pharmaceutical intermediates and agrochemicals . Unlike this compound, bromination increases molecular weight (212.03 g/mol vs. 137.14 g/mol) and alters reactivity, making it a precursor for cross-coupling reactions in drug synthesis .

Methyl 6-Chloronicotinate

Methyl 6-chloronicotinate (CAS 35060-52-9) features a chlorine atom at the pyridine 6-position. This derivative is critical in synthesizing antiviral and anticancer agents, such as [6-(1H-pyrazol-1-yl)pyridin-3-yl]methanol .

Trifluoromethyl Derivatives

Methyl 6-(trifluoromethyl)nicotinate (CAS 113712-17-1) incorporates a trifluoromethyl group at position 6. This substitution dramatically increases electron-withdrawing effects and metabolic stability. With a molecular weight of 205.14 g/mol, it serves as a key intermediate in kinase inhibitor development . Its log P (~3.8) suggests higher lipophilicity than this compound, enhancing blood-brain barrier penetration in CNS drug candidates .

Pharmacological and Clinical Comparisons

Nicotinic Acid and Adverse Effects

Nicotinic acid, the parent compound, induces systemic vasodilation but is associated with adverse effects (flushing, paresthesia) due to prostaglandin release . This compound’s esterification mitigates these effects, as it acts locally without significant systemic absorption .

Topical Efficacy Enhancement

This compound’s permeability is enhanced by nanoparticles (e.g., Posintro™), increasing transdermal delivery from 22% to 44% . In contrast, Quil A (a saponin) shows higher permeability enhancement, suggesting formulation-dependent variability .

Biological Activity

Methyl nicotinate, an ester of nicotinic acid (niacin), has garnered attention for its diverse biological activities, particularly in the context of pain relief and vasodilation. This article provides a comprehensive overview of its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is characterized by its ability to penetrate biological membranes effectively due to its lipophilic nature. Upon topical application, it is believed to promote the release of prostaglandin D2 , which mediates local vasodilation. This mechanism was substantiated by studies indicating that the vasodilatory effects can be inhibited by prostaglandin biosynthesis inhibitors, suggesting a significant role for prostaglandins in its action on vascular smooth muscles .

Pharmacokinetics

  • Absorption : this compound is rapidly absorbed through the skin, with studies showing that 80-90% of the compound penetrates effectively in vitro. It bypasses the stratum corneum layer, enhancing its therapeutic efficacy .
  • Metabolism : The compound undergoes ester hydrolysis, yielding nicotinic acid and methanol. This process is facilitated by nonspecific esterases present in the dermis .
  • Distribution : Animal studies indicate that nicotinic acid predominantly accumulates in the liver, kidneys, and adipose tissue .

Vasodilatory Effects

This compound's primary biological activity is its ability to induce vasodilation. A study involving patients with generalized social phobia demonstrated that topical application of this compound resulted in a significant increase in blood flow compared to healthy volunteers. The results indicated a dose-dependent response, with higher concentrations leading to greater vasodilatory effects .

Concentration (mM) Blood Flow Increase (%) Significance (p-value)
0.112Not significant
0.525p < 0.05
135p < 0.01
1050p < 0.001

Analgesic Properties

Recent studies have highlighted the antinociceptive (pain-relieving) properties of this compound. In a controlled experiment with mice, doses of 5 and 10 mg/kg significantly reduced acetic acid-induced writhing and prolonged reaction times in thermal pain tests compared to controls. The results suggest both peripheral and central mechanisms contribute to its analgesic effects .

Dose (mg/kg) Writhing Reduction (%) Reaction Time (s)
Control-5
5308
105012

Case Studies

  • Topical Application in Social Phobia : A study assessed the vasodilatory response to this compound in patients with social phobia, revealing altered responses compared to healthy individuals, indicating potential therapeutic applications for anxiety-related conditions .
  • Pain Management in Rodent Models : Research demonstrated that this compound significantly alleviated pain responses in mice models, showcasing its potential as an analgesic agent that could be developed for human use .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing methyl nicotinate and confirming its purity in laboratory settings?

this compound is synthesized via esterification of nicotinic acid with methanol under acidic catalysis (e.g., concentrated sulfuric acid). The reaction mixture is neutralized with 10% sodium bicarbonate, and the product is extracted using organic solvents like chloroform. Purification involves column chromatography, with purity confirmed via thin-layer chromatography (TLC). Structural validation requires nuclear magnetic resonance (NMR) and mass spectrometry (MS) . Yield optimization may involve adjusting reaction time, temperature, and stoichiometric ratios of reagents .

Q. What safety precautions are essential when handling this compound in laboratory experiments?

this compound requires handling in well-ventilated areas with personal protective equipment (PPE) such as gloves and goggles. Avoid inhalation of vapors or dust. Storage should be in airtight containers away from incompatible materials (e.g., strong oxidizers). Environmental contamination risks necessitate spill containment measures using inert absorbents .

Q. Which analytical methods are recommended for quantifying this compound in biological or pharmaceutical samples?

High-performance liquid chromatography (HPLC) is widely used for quantification in pharmaceuticals and biological matrices. Gas chromatography-mass spectrometry (GC-MS) with dual-column verification is preferred for volatile derivatives, particularly in biomarker studies (e.g., tuberculosis detection). Microdialysis techniques coupled with HPLC can assess percutaneous penetration in skin models .

Q. How does this compound behave under acidic or alkaline conditions?

In alkaline conditions, this compound undergoes hydrolysis to yield nicotinic acid and methanol. Under acidic conditions, it participates in esterification with alcohols or phenols to form diverse derivatives. Oxidation reactions in acidic or oxidative environments may generate multiple byproducts, requiring careful control of reaction conditions .

Advanced Research Questions

Q. How can researchers resolve conflicting data on this compound's role as a biomarker for Mycobacterium tuberculosis in adult vs. pediatric populations?

Discrepancies in biomarker validity (e.g., adult vs. pediatric cohorts) necessitate stratified statistical analysis and validation of confounding variables (e.g., metabolic differences, comorbidities). Dual-column GC-MS verification and standardized breath sampling protocols improve reliability. Cross-validation with alternative biomarkers (e.g., volatile organic compounds) may clarify specificity .

Q. What factors influence the yield and scalability of this compound synthesis via esterification?

Key factors include catalyst concentration (e.g., sulfuric acid), reaction temperature (optimal 60–80°C), and molar ratios of nicotinic acid to methanol. Scalability challenges arise from exothermic reactions requiring controlled heating and efficient purification methods. Process optimization using design-of-experiment (DoE) frameworks can maximize yield .

Q. What experimental designs are suitable for studying this compound's antinociceptive mechanisms in vivo?

Preclinical models (e.g., acetic acid-induced writhing or hot-plate tests in mice) evaluate peripheral and central analgesic effects. Dose-response studies (e.g., 5–10 mg/kg oral doses) should include control groups and pharmacokinetic profiling. Ethical compliance with NIH guidelines for animal studies is critical, including sample size justification and humane endpoints .

Q. How do storage conditions affect the stability of this compound in long-term studies?

Stability is compromised by exposure to light, moisture, and high temperatures. Degradation products (e.g., nicotinic acid) can be monitored via accelerated stability testing under ICH guidelines. Storage in amber glass at −20°C under nitrogen atmosphere is recommended for lab-scale preservation .

Q. What methodologies are effective for studying this compound's percutaneous penetration in human skin models?

In vitro models using excised human skin or reconstructed epidermis assess penetration kinetics. Microdialysis coupled with HPLC quantifies transdermal flux. In vivo studies require ethical approval and standardized application protocols (e.g., this compound solution concentration, exposure duration) .

Q. How can this compound's ecotoxicological impact be assessed for environmental risk mitigation?

Ecotoxicity testing includes acute aquatic toxicity assays (e.g., Daphnia magna immobilization), biodegradability studies (OECD 301), and soil mobility analysis. Computational modeling (e.g., QSAR) predicts bioaccumulation potential. Regulatory frameworks like REACH require comprehensive environmental hazard profiling .

Notes

  • Avoid abbreviations for chemical names; use IUPAC nomenclature.
  • Cite peer-reviewed studies over commercial sources (e.g., Sigma-Aldrich methods are referenced only for analytical protocols ).
  • Methodological rigor must align with guidelines from Beilstein Journal of Organic Chemistry for reproducibility .

Properties

IUPAC Name

methyl pyridine-3-carboxylate
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InChI

InChI=1S/C7H7NO2/c1-10-7(9)6-3-2-4-8-5-6/h2-5H,1H3
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InChI Key

YNBADRVTZLEFNH-UHFFFAOYSA-N
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Canonical SMILES

COC(=O)C1=CN=CC=C1
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Molecular Formula

C7H7NO2
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DSSTOX Substance ID

DTXSID7044471
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Molecular Weight

137.14 g/mol
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Physical Description

Solid; [Merck Index], Solid, White crystalline solid; Fresh caramelic nutty, mild tobacco aroma
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Boiling Point

209.00 °C. @ 760.00 mm Hg
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Solubility

Soluble, 47.6 mg/mL at 20 °C, Soluble in fat; Slightly soluble in water, Soluble (in ethanol)
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Vapor Pressure

0.27 [mmHg]
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CAS No.

93-60-7
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Melting Point

38-43, 38 °C
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Synthesis routes and methods

Procedure details

An electrically heated tubular reactor with an i. d. of 12 mm was filled with 15 ml (≈15 g) of catalyst prepared according to EP-A-0 352 674, example 1. Over a period of 60 h, a mixture of methyl nicotinate (78 g), water (149 g) and acetic acid (523 g) was metered using a precision pump to the reactor operating at 410° C. From the reaction mixture, 30.5 g of 3-acetylpyridine, 8.5 g of pyridine and 9.0 g of methyl nicotinate were obtained. This corresponded to a yield of 45% 3-acetylpyridine at a methyl nicotinate conversion of 88% (selectivity 50%). The selectivity of pyridine formation was 19%.
Quantity
8.5 g
Type
solvent
Reaction Step One
Quantity
78 g
Type
reactant
Reaction Step Two
Name
Quantity
149 g
Type
reactant
Reaction Step Two
Quantity
523 g
Type
reactant
Reaction Step Two
[Compound]
Name
catalyst
Quantity
15 mL
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl nicotinate
Reactant of Route 2
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Methyl nicotinate
Reactant of Route 3
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Methyl nicotinate
Reactant of Route 4
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
Reactant of Route 6
Methyl nicotinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.